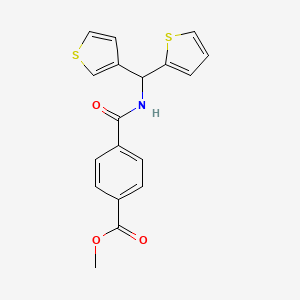
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that features a propenone backbone with a 1,3-dimethyl-1H-pyrazol-4-yl group and a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propenal with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrazole and fluorophenyl groups can enhance binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Propenone, 3-(1H-pyrazol-4-yl)-1-phenyl-: Lacks the dimethyl and fluorine substitutions, which may affect its reactivity and biological activity.
Propenone, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-: Similar structure but without the fluorine atom, potentially altering its chemical properties.
Propenone, 3-(1H-pyrazol-4-yl)-1-(4-fluorophenyl)-: Lacks the dimethyl substitution, which may influence its stability and reactivity.
Uniqueness
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both the dimethyl-pyrazole and fluorophenyl groups
特性
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-12(9-17(2)16-10)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFDKNMBFCFHM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)
![2-[(tert-butylsulfanyl)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B2795985.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2795988.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)




![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)
